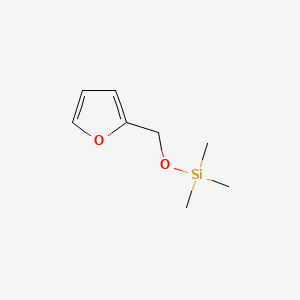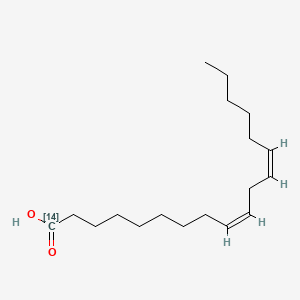
(2-Furylmethoxy)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Furylmethoxy)trimethylsilane is an organosilicon compound with the molecular formula C7H12OSi. It consists of a furan ring attached to a methoxy group, which in turn is connected to a trimethylsilane group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Furylmethoxy)trimethylsilane typically involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: On an industrial scale, the compound can be produced using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale distillation techniques are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-Furylmethoxy)trimethylsilane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid.
Reduction: Reduction reactions can yield (2-furylmethyl)trimethylsilane.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Furylmethoxy)trimethylsilane is widely used in scientific research due to its unique chemical properties. It is employed in organic synthesis, as a reagent in chemical reactions, and as a building block in the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme mechanisms and in the development of new pharmaceuticals. In industry, it is utilized in the production of silicon-based materials and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism by which (2-Furylmethoxy)trimethylsilane exerts its effects depends on the specific reaction it is involved in. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of furan-2-carboxylic acid. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with enzymes and other biomolecules to facilitate chemical transformations.
Comparison with Similar Compounds
Trimethylsilyl chloride
Dichlorodimethylsilane
(2-Furyl)trimethylsilane
Properties
CAS No. |
2846-62-0 |
|---|---|
Molecular Formula |
C8H14O2Si |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
furan-2-ylmethoxy(trimethyl)silane |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)10-7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 |
InChI Key |
XMYNYTWIFJIYBS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B15351253.png)
![5H-pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15351254.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate](/img/structure/B15351256.png)








